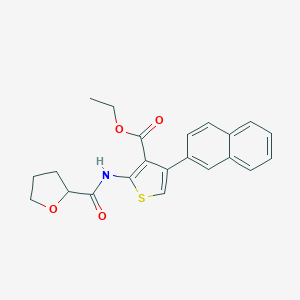
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthyl group, a tetrahydrofuran ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthyl intermediate: This could involve the functionalization of naphthalene to introduce the desired substituents.
Synthesis of the tetrahydrofuran intermediate: This step might involve the protection and deprotection of functional groups to achieve the desired tetrahydrofuran structure.
Coupling reactions: The final step would involve coupling the naphthyl and tetrahydrofuran intermediates with the thiophene carboxylate under specific conditions, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide)
Reducing agents: LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride)
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(2-naphthyl)-2-aminothiophene-3-carboxylate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 2-(2-naphthyl)-4-aminothiophene-3-carboxylate: Similar structure but with different positioning of functional groups.
Ethyl 4-(2-naphthyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
ETHYL 4-(NAPHTHALEN-2-YL)-2-(OXOLANE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its naphthyl, tetrahydrofuran, and thiophene moieties, which confer specific chemical and physical properties. This uniqueness can make it particularly valuable in certain applications, such as in the design of novel pharmaceuticals or advanced materials.
Eigenschaften
Molekularformel |
C22H21NO4S |
|---|---|
Molekulargewicht |
395.5g/mol |
IUPAC-Name |
ethyl 4-naphthalen-2-yl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-2-26-22(25)19-17(16-10-9-14-6-3-4-7-15(14)12-16)13-28-21(19)23-20(24)18-8-5-11-27-18/h3-4,6-7,9-10,12-13,18H,2,5,8,11H2,1H3,(H,23,24) |
InChI-Schlüssel |
ZHXNVSMORFYOHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC3=CC=CC=C3C=C2)NC(=O)C4CCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















